molecular formula C23H26N2O4 B12212217 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B12212217
M. Wt: 394.5 g/mol
InChI Key: GXSPUGSBLXUWIE-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring, a phenoxyphenyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidine derivatives, such as:

  • 1-(2-Hydroxyethyl)piperidine
  • Pyrrolidine-2,5-dione derivatives
  • Phenoxyphenyl compounds

Uniqueness

What sets 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H26N2O4/c26-15-13-17-6-4-5-14-24(17)21-16-22(27)25(23(21)28)18-9-11-20(12-10-18)29-19-7-2-1-3-8-19/h1-3,7-12,17,21,26H,4-6,13-16H2

InChI Key

GXSPUGSBLXUWIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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